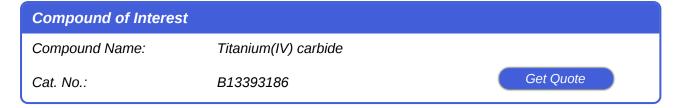


Application Notes and Protocols for Mechanical Alloying of Titanium Carbide (TiC) Composites

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanical alloying (MA) is a versatile solid-state powder processing technique used to synthesize homogeneous composite materials from elemental or pre-alloyed powders. This method is particularly effective for fabricating titanium carbide (TiC) reinforced metal matrix composites, offering advantages such as fine grain structures, uniform dispersion of reinforcement particles, and the potential for in-situ formation of TiC.[1][2][3] These composites are of significant interest for applications requiring high hardness, strength, and wear resistance, such as cutting tools and wear-resistant coatings.[3][4] This document provides detailed protocols and application notes based on established research for the fabrication of TiC composites using mechanical alloying.

Experimental Protocols Protocol 1: In-situ Synthesis of Ti-TiC Composites

This protocol details the in-situ formation of TiC within a titanium matrix from elemental titanium and carbon powders.

- 1. Powder Preparation and Handling:
- Starting Materials:



- Titanium (Ti) powder: <45 μm particle size.[5]
- Carbon (C) powder (e.g., graphite or carbon black): ~5 μm mean particle size.[5]
- Composition: A common composition is Ti with 25 mol% C.[4][5]
- Mixing: The powders are mixed to achieve a homogeneous starting blend.
- 2. Mechanical Alloying:
- Mill Type: High-energy planetary ball mill (e.g., Fritsch P-6).
- Milling Medium: Tungsten carbide or hardened steel vials and balls.
- Ball-to-Powder Ratio (BPR): A typical BPR is 10:1 by weight.[6]
- Milling Atmosphere: The milling vial should be sealed under an inert atmosphere (e.g., argon) to prevent oxidation.[3]
- Process Control Agent (PCA): To prevent excessive cold welding, 2 wt.% of stearic acid can be used.[1][6]
- Milling Speed: A rotational speed of around 300 rpm is commonly employed.
- Milling Duration and Cycles: Milling is conducted for durations ranging from 3.6 to 36 ks (1 to 10 hours).[4] To avoid overheating, milling can be performed in cycles, for instance, 20 minutes of milling followed by a 10-minute pause.[6]
- 3. Post-Milling Powder Handling:
- The mechanically alloyed powder should be handled in an inert atmosphere (e.g., a glovebox) to prevent contamination.
- 4. Consolidation by Spark Plasma Sintering (SPS):
- Sintering Equipment: Spark Plasma Sintering system.
- Die Material: Graphite die and punches.



- Sintering Temperature: A temperature of approximately 700 K can initiate the formation of TiC.[4] Sintering is often carried out at higher temperatures, around 1250-1350°C, for densification.[7]
- Heating Rate: A rapid heating rate is characteristic of SPS.
- Applied Pressure: A uniaxial pressure is applied during the sintering cycle.
- Sintering Atmosphere: The process is conducted under vacuum or an inert atmosphere.
- 5. Characterization:
- Phase Analysis: X-ray Diffraction (XRD) is used to identify the phases present (Ti, C, TiC) and to determine crystallite size and lattice strain.[1][3]
- Microstructure: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to observe the powder morphology, particle size, and the distribution of TiC particles within the matrix.[1][3]
- Mechanical Properties: Vickers hardness testing is a common method to evaluate the hardness of the sintered composites.[4]

Protocol 2: Fabrication of Ni-TiC Composites

This protocol describes the fabrication of a nickel matrix composite reinforced with pre-existing TiC particles.

- 1. Powder Preparation:
- Starting Materials:
 - Nickel (Ni) powder: ~3–7 μm particle size, >99.9% purity.[6]
 - Titanium Carbide (TiC) powder: ~7–10 μm particle size, >99% purity.[6]
- Composition: The TiC content can be varied, for example, from 5 to 50 wt.%.[6]
- 2. Mechanical Alloying:



- Mill Type: High-energy planetary ball mill (e.g., Fritsch Pulverisette 7 Premium).[6]
- Milling Medium: 80 mL tungsten carbide grinding bowl with 3 mm diameter balls.[6]
- Ball-to-Powder Ratio (BPR): 10:1.[6]
- Milling Speed: 300 rpm.[6]
- Process Control Agent (PCA): 2 wt.% stearic acid.[6]
- Milling Duration and Cycles: 24 hours, with cycles of 20 minutes of milling and 10 minutes of cooling to prevent overheating.
- 3. Consolidation:
- The mechanically alloyed Ni-TiC composite powder can be consolidated using techniques such as Spark Plasma Sintering (SPS) at temperatures between 900–1200 °C under a pressure of 50 MPa.
- 4. Characterization:
- Similar characterization techniques as in Protocol 1 (XRD, SEM, TEM, and hardness testing) are employed to analyze the final composite.

Data Presentation

The following tables summarize quantitative data from various studies on the mechanical alloying of TiC composites.

Table 1: Milling Parameters for Ti-C System and Resulting Properties



Startin g Materi als	Milling Time (ks)	Ball- to- Powde r Ratio	Milling Speed (rpm)	PCA	Sinteri ng Metho d	Resulti ng Phase s	Vicker s Hardn ess (Hv)	Refere nce
Ti, C (25 mol%)	0	-	-	None	SPS	Ti, C	~400	[4][5]
Ti, C (25 mol%)	3.6	Not Specifie d	Not Specifie d	None	SPS	Ti, C (some reaction)	930	[4][5]
Ti, C (25 mol%)	21.6	Not Specifie d	Not Specifie d	None	SPS	TiC, Ti	~690	[4]
Ti, C (25 mol%)	36	Not Specifie d	Not Specifie d	None	SPS	TiC, Ti	~700	[4]
Ti, Stearic Acid (2 wt%)	4 h	Not Specifie d	Not Specifie d	Stearic Acid	-	TiC	Not Specifie d	[1]
Ti, Carbon Nanotu bes (2 wt%)	4 h	Not Specifie d	Not Specifie d	n- heptane	-	TiC	Not Specifie d	[1]

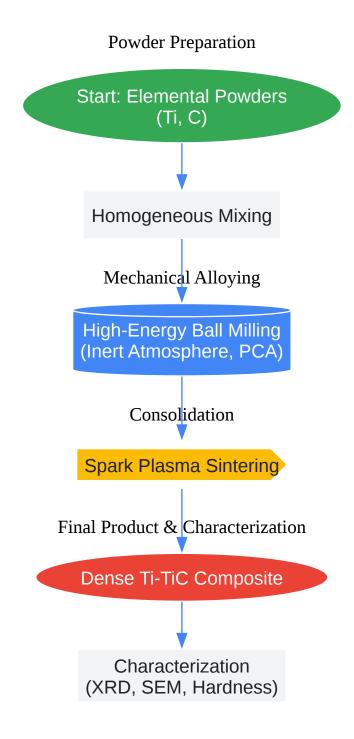
Table 2: Milling Parameters for Other TiC Composite Systems and Resulting Properties



Composit e System	Milling Time (h)	Ball-to- Powder Ratio	Milling Speed (rpm)	PCA	Resulting Crystallit e Size	Referenc e
Ni-TiC (5- 50 wt.%)	24	10:1	300	Stearic Acid (2 wt.%)	Not Specified	[6]
(Ti0.8Cr0.2)C	3	Not Specified	Not Specified	Not Specified	(Ti,Cr)C solid solution formed	[3]
(Ti0.8Cr0.2)C	20	Not Specified	Not Specified	Not Specified	~10 nm	[3]
NiAl-TiC	6	Not Specified	Not Specified	Not Specified	NiAl: 6 nm, TiC: 10 nm	[8][9]
NiAl-TiC	12	Not Specified	Not Specified	Not Specified	Not Specified, Max hardness of 870 kg/mm ²	[8][9]

Visualizations Experimental Workflow for In-situ TiC Composite Fabrication



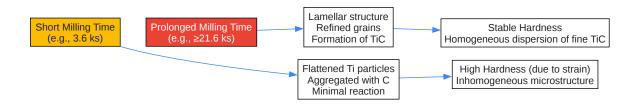


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Caption: Workflow for in-situ fabrication of Ti-TiC composites.

Relationship between Milling Time and Microstructural Evolution





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